![molecular formula C26H25N3O B5510231 1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C26H25N3O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.199762429 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- The research on NH-pyrazoles, including similar compounds, highlights their annular tautomerism and structural characteristics as determined by X-ray crystallography. These compounds exhibit complex hydrogen bonding patterns and tautomerism in both solution and solid states, underscoring the versatility of pyrazole derivatives in chemical synthesis and potential pharmaceutical applications (Cornago et al., 2009).
Antimicrobial Activity
- Azetidin-2-one containing pyrazoline derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Shailesh et al., 2012).
Complexation and Colorant Properties
- Studies on isomeric pyrazolone-based heterocyclic dyes and their metal-ion complexation reveal the ability of these compounds to undergo transformations, such as hydrazone to deprotonated azo/azo-enol transformation. This research showcases the application of pyrazole derivatives in the field of dyes and pigments, offering insights into their structural diversity and coloration properties (Qian et al., 2019).
Rhodium Chemistry
- The synthesis and characterization of novel pyrazoles with specific substituents (e.g., 3-[4-phenoxyphenyl]) for use in rhodium chemistry illustrate the compound's potential as ligands in organometallic complexes. This research contributes to our understanding of how pyrazole derivatives can influence the behavior and stability of metal complexes, with implications for catalysis and material science (Cano et al., 1997).
Antibacterial and Antifungal Evaluation
- The synthesis and evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for antibacterial and antifungal activities highlight the potential of pyrazole compounds in the development of new antimicrobial agents. Such studies are crucial for addressing the growing challenge of antibiotic resistance (Chopde et al., 2012).
Propiedades
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenylazetidin-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-28-18-22(19-29-17-16-25(29)20-8-4-2-5-9-20)26(27-28)21-12-14-24(15-13-21)30-23-10-6-3-7-11-23/h2-15,18,25H,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHKGHKLSISOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{(E)-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)
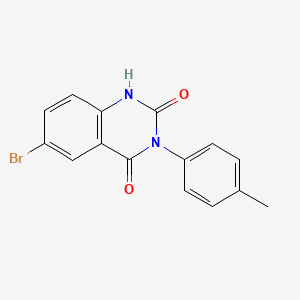
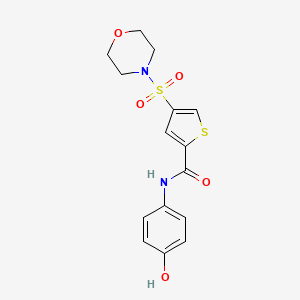
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
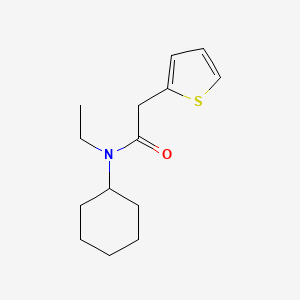
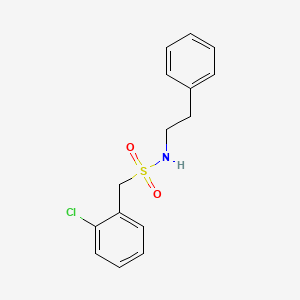
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
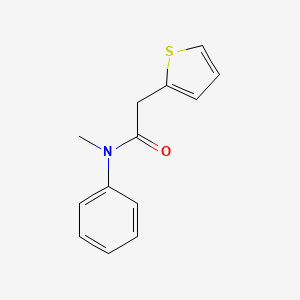
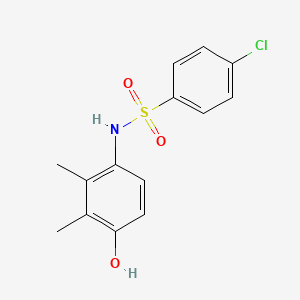
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
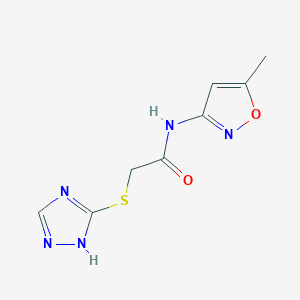
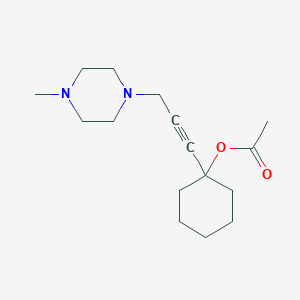
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)
